molecular formula C12H9FN4 B2914378 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1534474-93-5

2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine

Cat. No.: B2914378
CAS No.: 1534474-93-5
M. Wt: 228.23
InChI Key: OVQDXLXLHVMGQE-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine is a chemical compound featuring the 1,2,4-triazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This scaffold is recognized for its application in the development of potent kinase inhibitors, including derivatives that function as Janus Kinase (JAK) inhibitors . The specific 2-fluorophenyl substitution pattern on this core structure is designed to mimic ATP and facilitate key interactions within the active site of kinase targets, as observed in related inhibitors . The 1,2,4-triazolo[1,5-a]pyridine core is a subject of ongoing research, with recent efforts focused on developing more sustainable and efficient synthetic routes, such as catalyst-free methods under microwave irradiation . As a building block, this compound offers researchers a versatile intermediate for further functionalization and exploration in drug discovery programs, particularly in oncology and inflammatory diseases where kinase pathways are prominent . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to established laboratory safety protocols.

Properties

IUPAC Name

2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-10-4-2-1-3-9(10)12-15-11-6-5-8(14)7-17(11)16-12/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQDXLXLHVMGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=C(C=CC3=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application. The eco-friendly and catalyst-free nature of the reaction makes it suitable for large-scale production, minimizing environmental impact and reducing costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include various substituted triazolopyridines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine involves its interaction with various molecular targets and pathways. It acts as an inverse agonist for RORγt, and as an inhibitor for PHD-1, JAK1, and JAK2 . These interactions modulate the activity of these enzymes and receptors, leading to therapeutic effects in various diseases.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine with related triazolopyridines and triazolopyrimidines:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
This compound Triazolo[1,5-a]pyridine 2-fluorophenyl at position 2 243.27 (calculated) High electronegativity; potential CNS activity
2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Triazolo[1,5-a]pyridine Methyl groups at 2 and 8 162.19 Reduced steric hindrance; improved solubility
5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Triazolo[1,5-a]pyrimidine 3-fluoro-4-methoxyphenyl, methyl 288.29 (calculated) Antiproliferative activity ; pyrimidine core enhances π-π stacking
2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine Difluoroethyl, trifluoromethyl 346.3 (MS data ) High lipophilicity (LogP ~3.5); metabolic stability concerns

Key Observations :

  • Core Differences : Pyrimidine-based analogs (e.g., ) exhibit stronger π-π interactions but reduced solubility compared to pyridine cores .
  • Solubility : Methyl-substituted analogs (e.g., ) show higher aqueous solubility due to reduced hydrophobicity.

Biological Activity

2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS No. 1534474-93-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₉FN₄
  • Molecular Weight : 228.23 g/mol
  • IUPAC Name : this compound
  • InChI Key : Not available

Research indicates that compounds containing the triazolo-pyridine scaffold exhibit various biological activities, primarily through modulation of enzyme activity and interaction with cellular pathways. The specific mechanisms for this compound are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of key enzymes involved in cancer progression.
  • Cell Cycle Arrest : Studies have reported that triazole derivatives can induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : The compound may promote programmed cell death in malignant cells.

Antiproliferative Effects

The antiproliferative activity of this compound has been explored in several studies:

Cell Line IC50 (µM) Mechanism
HeLa0.75Tubulin polymerization inhibition
HCT-1160.53G2/M arrest and apoptosis induction

These findings suggest that the compound exhibits potent antiproliferative effects against various cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl and triazole rings significantly affect biological activity. For instance:

  • Substituting different groups on the phenyl ring can enhance or diminish potency.
  • Fluorine substitution at specific positions increases lipophilicity and cellular uptake.

Study 1: Anticancer Activity

In a study published by MDPI, derivatives of triazolo-pyridine compounds were synthesized and tested against cancer cell lines. The results indicated that compounds similar to this compound exhibited significant anticancer properties with IC50 values in the low micromolar range .

Study 2: Inhibition of Enzymatic Activity

Another study focused on the inhibition of adenylyl cyclase type 1 (AC1), which plays a role in pain signaling pathways. The compound demonstrated selective inhibition with an IC50 comparable to other known inhibitors . This suggests potential applications in pain management therapies.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for constructing the [1,2,4]triazolo[1,5-a]pyridine core in compounds like 2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine?

  • Methodological Answer : The triazolo[1,5-a]pyridine scaffold is typically synthesized via cyclocondensation of 2-hydrazinopyridines with nitriles or via oxidative cyclization of pyridine-based precursors. For example, Suzuki-Miyaura coupling is widely used to introduce aryl substituents (e.g., 2-fluorophenyl) at specific positions. In analogous compounds, coupling reactions using boronic acids and halogenated intermediates (e.g., 7-bromo-[1,2,4]triazolo[1,5-a]pyridine) under palladium catalysis have been successful . General procedures often involve dichlorinated intermediates (e.g., 5,7-dichloro derivatives) followed by regioselective amination .

Q. How can the structural identity and purity of this compound be validated?

  • Methodological Answer :

  • X-ray crystallography : Used to confirm molecular geometry and substituent positioning, as demonstrated for N-(4-chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine .
  • NMR spectroscopy : Key for verifying regiochemistry (e.g., distinguishing C6 vs. C7 substitution). For example, ¹H NMR signals for aromatic protons in the pyridine ring typically appear between δ 7.5–9.0 ppm, with fluorophenyl protons showing coupling patterns (e.g., J = 8–10 Hz for ortho-F) .
  • HPLC-MS : Essential for assessing purity (>95%) and detecting byproducts from amination or coupling steps .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodological Answer : Prioritize target-based assays based on structural analogs. For instance, triazolo[1,5-a]pyridines with fluorophenyl groups have shown activity as kinase inhibitors or microtubule-targeting agents. Use:

  • In vitro enzyme inhibition assays (e.g., kinases, proteasomes) with IC₅₀ determination .
  • Cellular viability assays (e.g., MTT) in disease-relevant cell lines (e.g., cancer, neurodegenerative models) .
  • Solubility and stability screening in PBS or simulated biological fluids to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer :

  • Substituent variation : Systematically modify the fluorophenyl group (e.g., meta-F, CF₃) and the C6 amine (e.g., alkylation, acylation) to assess impacts on potency and selectivity .
  • Bioisosteric replacement : Replace the triazolo[1,5-a]pyridine core with triazolo[1,5-c]pyrimidines or pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines to evaluate scaffold flexibility .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond donors/acceptors and hydrophobic regions .

Q. How can contradictory data on solubility and metabolic stability be resolved?

  • Methodological Answer :

  • For low solubility : Employ co-solvent systems (e.g., DMSO:PEG 400) or salt formation (e.g., HCl salt of the amine). Parallel artificial membrane permeability assays (PAMPA) can predict absorption .
  • For metabolic instability : Conduct liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., N-dealkylation of the C6 amine). Introduce blocking groups (e.g., cyclopropyl) or deuterate labile positions .

Q. What computational strategies are effective for predicting binding modes to targets like kinases or proteasomes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Glide to dock the compound into crystal structures of target proteins (e.g., human 20S proteasome) .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., GROMACS) to identify key residue interactions .
  • Free energy calculations : Apply MM/GBSA to estimate binding affinities and rank derivatives .

Q. How can regioselectivity challenges during C6 amination be addressed?

  • Methodological Answer :

  • Protecting group strategy : Use tert-butoxycarbonyl (Boc) to block competing reactive sites. For example, protect the triazole nitrogen before amination .
  • Microwave-assisted synthesis : Enhance reaction kinetics and selectivity under controlled temperature/pressure .
  • Catalytic optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) to favor C6 over C5 functionalization .

Data Contradiction Analysis

Q. How should conflicting reports on cytotoxicity in neuronal vs. cancer cell lines be interpreted?

  • Methodological Answer :

  • Dose-response profiling : Re-evaluate IC₅₀ values across multiple cell lines (e.g., SH-SY5Y neurons vs. HeLa) with standardized protocols .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets (e.g., TrkA in neurons vs. EGFR in cancer) .
  • Mechanistic studies : Perform Western blotting for apoptosis markers (e.g., cleaved caspase-3) and autophagy (LC3-II/LC3-I ratio) to clarify cell death pathways .

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